Ramifenazone
Overview
Description
Ramifenazone is a pyrazolone derivative with analgesic, antipyretic, and anti-inflammatory activity . In preclinical studies, Ramifenazone shows potent inhibition of prostaglandin production, carrageenan edema, and yeast fever .
Synthesis Analysis
Pyrazole derivatives, such as Ramifenazone, are synthesized using strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . The synthesis of the pyrazolines and pyrazole derivatives was accomplished via the condensation of the appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .Molecular Structure Analysis
The molecular formula of Ramifenazone is C14H19N3O . It contains total 38 bond(s); 19 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic) and 1 N hydrazine(s) .Chemical Reactions Analysis
Pyrazole-containing compounds, like Ramifenazone, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The top reaction types seen in that survey were the following: (a) amide formation (16% of all reactions), (b) heterocycle formation (7.4%), © N-arylation (6.3%), (d) CO2H deprotection (5.4%), (e) N-alkylation (5.3%), (f) reductive amination (5.3%), and (g) N-Boc deprotection (4.9%) .Physical And Chemical Properties Analysis
Ramifenazone has a molecular weight of 245.3202 . The physical properties of Ramifenazone such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
1. Multiresidue Detection in Bovine Products
Ramifenazone, among other nonsteroidal anti-inflammatory drugs (NSAIDs), was included in a study by Pamel and Daeseleire (2015) that developed a liquid chromatographic/tandem mass spectrometric method. This method enabled the simultaneous detection, identification, and quantitation of NSAIDs, including Ramifenazone, in bovine meat and milk. The study's significance lies in its contribution to reducing human exposure to veterinary drug residues through the consumption of contaminated bovine-derived products (Pamel & Daeseleire, 2015).
2. Pyrazoline Derivatives in Drug Discovery
Ramifenazone, as a 2-pyrazoline scaffold, has been highlighted in the medicinal chemistry of pyrazoline-based compounds. Nehra et al. (2020) reviewed the advancements in this field, noting Ramifenazone as a pharmacologically important drug molecule. The study emphasizes the potential of 2-pyrazoline in generating new molecules with improved potency and lesser toxicity for various diseases (Nehra et al., 2020).
Safety And Hazards
The safety data sheet for Ramifenazone suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12/h5-10,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZLRRYPUKAKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13576-96-0 (unspecified hydrochloride), 18342-39-7 (mono-hydrochloride), 18342-39-7 (hydrochloride salt/solvate) | |
Record name | Ramifenazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045906 | |
Record name | Ramifenazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ramifenazone | |
CAS RN |
3615-24-5 | |
Record name | Ramifenazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3615-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramifenazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramifenazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAMIFENAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKH2KOV2RF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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